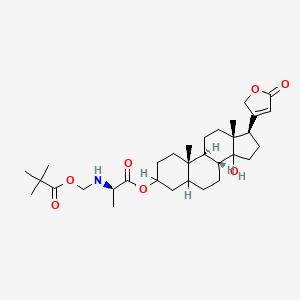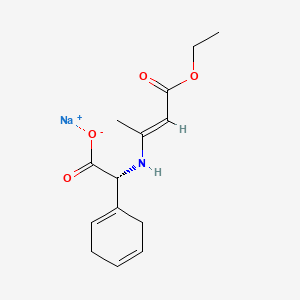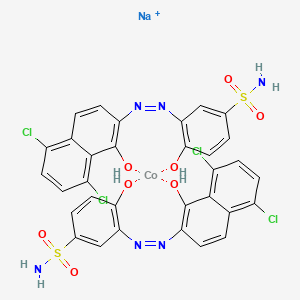
6-Mercaptopurine platinum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Mercaptopurine platinum is a coordination compound that combines 6-mercaptopurine, a well-known antineoplastic agent, with platinum.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-mercaptopurine platinum involves the coordination of 6-mercaptopurine with platinum ions. One common method includes reacting 6-mercaptopurine with a platinum(IV) chloride complex in an aqueous medium. The reaction typically proceeds under mild conditions, with the formation of a chelate complex where 6-mercaptopurine acts as a bidentate ligand, coordinating through its sulfur and nitrogen atoms .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
化学反応の分析
Types of Reactions: 6-Mercaptopurine platinum undergoes various chemical reactions, including:
Oxidation: The sulfur atom in 6-mercaptopurine can be oxidized, affecting the stability and reactivity of the compound.
Reduction: Platinum(IV) can be reduced to platinum(II), altering the coordination environment and potentially the biological activity.
Substitution: Ligands in the platinum coordination sphere can be substituted with other ligands, modifying the compound’s properties
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Ligand exchange reactions using various ligands like chloride or amines
Major Products:
Oxidation: Oxidized derivatives of 6-mercaptopurine.
Reduction: Platinum(II) complexes.
Substitution: New platinum coordination compounds with different ligands
科学的研究の応用
6-Mercaptopurine platinum has diverse applications in scientific research:
Chemistry: Used as a model compound to study coordination chemistry and the behavior of platinum complexes.
Biology: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Explored for its anticancer properties, combining the effects of 6-mercaptopurine and platinum-based drugs to enhance cytotoxicity against cancer cells
作用機序
The mechanism of action of 6-mercaptopurine platinum involves multiple pathways:
Inhibition of Nucleic Acid Synthesis: 6-Mercaptopurine interferes with purine metabolism, inhibiting DNA and RNA synthesis.
DNA Crosslinking: Platinum forms crosslinks with DNA, disrupting replication and transcription processes.
Induction of Apoptosis: The combined effects of 6-mercaptopurine and platinum lead to increased apoptosis in cancer cells
類似化合物との比較
Cisplatin: A well-known platinum-based anticancer drug.
6-Thioguanine: Another thiopurine used in cancer treatment.
Azathioprine: A prodrug of 6-mercaptopurine used as an immunosuppressant
Uniqueness: 6-Mercaptopurine platinum is unique due to its dual mechanism of action, combining the antimetabolite properties of 6-mercaptopurine with the DNA crosslinking ability of platinum. This combination potentially enhances its efficacy against cancer cells compared to individual components .
特性
CAS番号 |
20146-85-4 |
|---|---|
分子式 |
C10H8N8PtS2+2 |
分子量 |
499.4 g/mol |
IUPAC名 |
platinum(2+);1H-purin-7-id-6-ylidenesulfanium |
InChI |
InChI=1S/2C5H4N4S.Pt/c2*10-5-3-4(7-1-6-3)8-2-9-5;/h2*1-2H,(H2,6,7,8,9,10);/q;;+2 |
InChIキー |
VDQDVOIUYXOUMT-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(C(=[SH+])N1)[N-]C=N2.C1=NC2=C(C(=[SH+])N1)[N-]C=N2.[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaene-10-thione](/img/structure/B12703532.png)
